2-Phenyl-4,5-dihydro-1,3-dioxol-1-ium
Description
2-Phenyl-4,5-dihydro-1,3-dioxol-1-ium is a cationic heterocyclic compound characterized by a five-membered ring containing two oxygen atoms (1,3-dioxolane framework) and a phenyl substituent at the 2-position. The positively charged oxygen in the dioxolium ring enhances its electrophilicity, making it reactive in synthetic applications, particularly in cycloadditions or as a precursor for functionalized derivatives .
Properties
CAS No. |
18948-89-5 |
|---|---|
Molecular Formula |
C9H9O2+ |
Molecular Weight |
149.17 g/mol |
IUPAC Name |
2-phenyl-4,5-dihydro-1,3-dioxol-1-ium |
InChI |
InChI=1S/C9H9O2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2/q+1 |
InChI Key |
JSRFJXDXHIPKDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C[O+]=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5-dihydro-1,3-dioxol-1-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylacetaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring .
Industrial Production Methods
Industrial production of 2-Phenyl-4,5-dihydro-1,3-dioxol-1-ium may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,5-dihydro-1,3-dioxol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring to a diol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Benzaldehyde and benzoic acid.
Reduction: 1,2-Phenyl-1,2-ethanediol.
Substitution: Bromophenyl-dioxolane and nitrophenyl-dioxolane.
Scientific Research Applications
2-Phenyl-4,5-dihydro-1,3-dioxol-1-ium has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-4,5-dihydro-1,3-dioxol-1-ium involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Key Insights :
- The cationic dioxolium ring exhibits higher electrophilicity compared to neutral analogs, facilitating nucleophilic attacks .
- Sulfur in thiazole derivatives (11a) enhances ring stability due to its larger atomic size and polarizability, whereas oxygen in dioxolium increases polarity and solubility in polar solvents .
Physicochemical Properties
The heteroatom and charge significantly influence physicochemical behavior:
| Property | Dioxol-1-ium | Oxazole (9a) | Thiazole (11a) | Imidazole (7a) |
|---|---|---|---|---|
| Polarity | High (cationic) | Moderate | Low (S enhances lipophilicity) | Moderate |
| Solubility | Polar solvents | Polar aprotic solvents | Organic solvents | Polar protic solvents |
| Thermal Stability | Moderate (charge strain) | High | Very high | Moderate |
Computational Insights : Density functional theory (DFT) studies (e.g., B3LYP functional) could predict electronic properties, such as charge distribution and frontier molecular orbitals, to explain reactivity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
